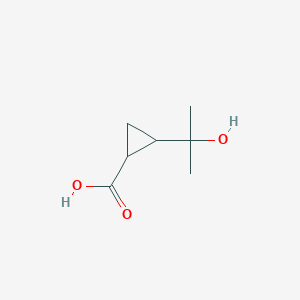
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is a compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields such as synthetic chemistry, pharmaceutical chemistry, and chemical biology. The cyclopropane ring is known for its strained nature, which imparts unique reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst can yield the cyclopropane ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: SOCl2, pyridine as solvent.
Major Products Formed
Oxidation: Formation of 2-(2-Oxopropan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-methanol.
Substitution: Formation of 2-(2-Chloropropan-2-yl)cyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The strained cyclopropane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
- 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid
- 2-(2-Hydroxypropyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-7(2,10)5-3-4(5)6(8)9/h4-5,10H,3H2,1-2H3,(H,8,9) |
Clé InChI |
TZLQEZFNTVQBII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


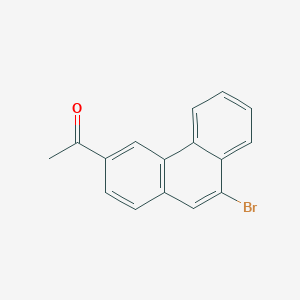

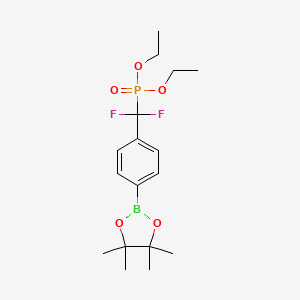
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
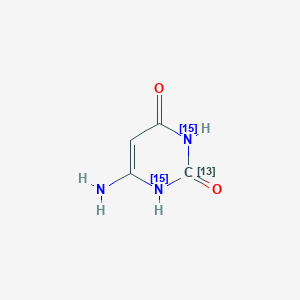
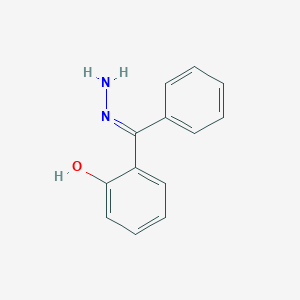
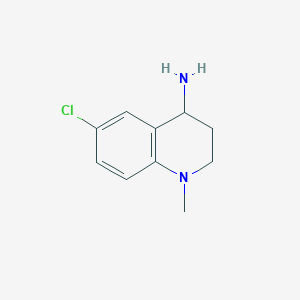
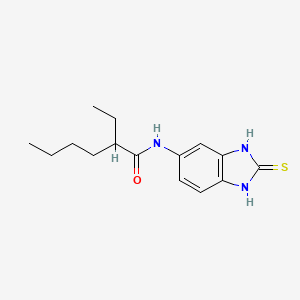
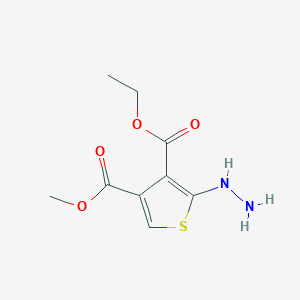
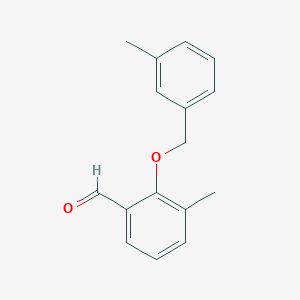
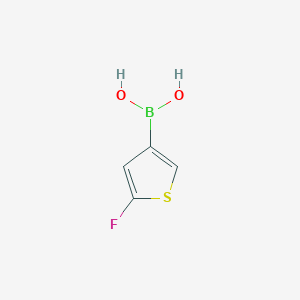
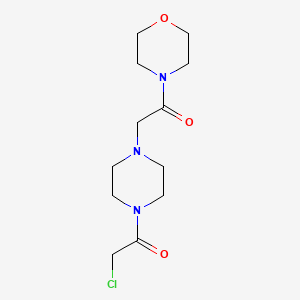
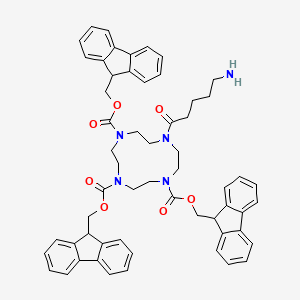
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
